Cefilavancin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西非拉凡辛是一种共价连接的糖肽-头孢菌素(β-内酰胺)杂合二聚体抗生素。 它对革兰氏阳性菌表现出比其组分更大的活性 。 该化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他耐药菌株特别有效 .

准备方法

西非拉凡辛是通过一个复杂的、多步的合成过程合成的,该过程涉及糖肽和头孢菌素部分的偶联。合成路线通常包括以下步骤:

糖肽部分的制备: 这涉及通过肽偶联反应合成糖肽核心结构。

头孢菌素部分的制备: 头孢菌素核心是通过β-内酰胺环的形成和随后的功能化合成的。

化学反应分析

西非拉凡辛会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以用来修饰分子内的官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

西非拉凡辛有几个科学研究应用:

化学: 它被用作研究糖肽-头孢菌素杂合二聚体的合成和反应性的模型化合物。

生物学: 该化合物用于研究细菌细胞壁的合成和抗药机制。

医学: 西非拉凡辛正在研究其在治疗细菌感染方面的潜在用途,尤其是由耐药菌株(如 MRSA)引起的感染。

作用机制

西非拉凡辛通过一种独特的作用机制起作用,使其与其他抗生素区别开来。它主要通过与细胞壁前体单元的 D-丙氨酰-D-丙氨酸末端结合来抑制细菌细胞壁的合成。这种抑制破坏了细菌细胞壁结构完整性所必需的交联过程,导致细胞裂解和死亡。 此外,西非拉凡辛可以破坏细菌生物膜,使其对慢性感染有效 .

相似化合物的比较

西非拉凡辛与其他糖肽和头孢菌素抗生素进行比较:

万古霉素: 与西非拉凡辛一样,万古霉素是一种糖肽抗生素,但缺少头孢菌素部分,因此西非拉凡辛对某些耐药菌株更有效。

替考拉宁: 另一种糖肽抗生素,替考拉宁,也缺少头孢菌素部分,并具有不同的活性谱。

西非拉凡辛的独特性在于其共价连接的糖肽-头孢菌素结构,提供了更广的活性谱和对耐药细菌菌株的有效性。

生物活性

Cefilavancin, a novel antibiotic, is notable for its potent activity against Gram-positive bacteria, particularly those resistant to conventional treatments. This article delves into the biological activity of this compound, supported by various studies and clinical trials.

This compound operates primarily by inhibiting bacterial cell wall synthesis. It binds to the lipid II D-Ala-D-Ala precursor, disrupting peptidoglycan elongation and cross-linking. This mechanism is similar to that of vancomycin but offers enhanced stability against β-lactamases and resistance mechanisms commonly found in staphylococci .

Key Points:

- Target: Lipid II D-Ala-D-Ala epitope

- Effect: Inhibition of peptidoglycan synthesis

- Resistance: Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA)

Antimicrobial Spectrum

This compound has demonstrated significant efficacy against a range of Gram-positive pathogens. Its Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Pathogen | MIC (μg/ml) |

|---|---|

| MRSA | 0.03 |

| VISA | 0.03 |

| Vancomycin-intermediate S. aureus (VISA) | 0.125 |

| Vancomycin-resistant S. aureus (VRSA) | 0.125 |

These values indicate that this compound is among the most effective agents against these resistant strains, outperforming other antibiotics such as daptomycin and linezolid .

Clinical Trials and Efficacy

This compound has undergone extensive clinical evaluation, particularly for complicated skin and soft tissue infections (cSSSIs). In Phase 2 trials, this compound demonstrated a cure rate comparable to that of vancomycin:

- This compound Cure Rate: 91.7%

- Vancomycin Cure Rate: 90.7%

Adverse effects were similar between treatment groups, with itching being more prevalent in the vancomycin cohort .

Case Study 1: Efficacy in MRSA Infection

In a murine model of MRSA infection, this compound exhibited an effective dose (ED50) of 0.19 mg/kg, significantly lower than the ED50 for vancomycin at 8.1 mg/kg . This indicates a higher potency and potential for lower dosing in clinical settings.

Case Study 2: Treatment of Complicated Skin Infections

A clinical trial involving patients with cSSSIs showed that this compound maintained plasma concentrations above the MIC for MRSA throughout the treatment duration, supporting its use as a first-line agent in resistant infections .

Pharmacokinetics

This compound is administered intravenously and has a half-life ranging from 9 to 13 hours. It is moderately bound to plasma proteins (~50%) and primarily excreted via renal filtration . This pharmacokinetic profile supports its suitability for treating severe infections requiring sustained antibiotic levels.

属性

CAS 编号 |

722454-12-8 |

|---|---|

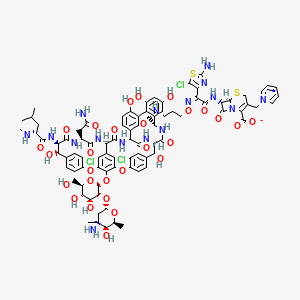

分子式 |

C87H95Cl3N16O28S2 |

分子量 |

1983.3 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1 |

InChI 键 |

OGUAFUAJSPORAH-KHCCTVBNSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

手性 SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefilavancin; TD-1792; TD1792; TD 1792 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。